molecular formula C19H19N3O2 B7715887 2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide

2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide

Cat. No.: B7715887
M. Wt: 321.4 g/mol
InChI Key: INFFULZMZHQXNK-UHFFFAOYSA-N
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Description

2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the benzamide moiety. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, which is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-oxadiazole
  • 1,2,5-oxadiazole
  • 1,3,4-oxadiazole

Uniqueness

2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide is unique due to its specific substitution pattern on the oxadiazole ring and the presence of the benzamide moiety. This combination imparts distinct chemical and biological properties compared to other oxadiazole derivatives .

Properties

IUPAC Name

2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12(2)20-18(23)15-9-4-5-10-16(15)19-21-17(22-24-19)14-8-6-7-13(3)11-14/h4-12H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFFULZMZHQXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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